Ethyl 7-sulfamoylheptanoate chemical structure and physical properties
Ethyl 7-sulfamoylheptanoate chemical structure and physical properties
An In-Depth Technical Guide to Ethyl 7-sulfamoylheptanoate: Structure, Properties, and Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Undocumented Chemical Space
In the vast landscape of chemical compounds, a significant portion remains synthetically unexplored and physically uncharacterized. Ethyl 7-sulfamoylheptanoate is one such molecule. A thorough review of the existing scientific literature and chemical databases reveals a notable absence of direct experimental data for this specific compound. This guide, therefore, ventures into predictive chemistry and synthetic strategy, leveraging established principles and data from structurally analogous compounds to provide a comprehensive technical overview. Our objective is to furnish researchers with a robust theoretical foundation for the synthesis, characterization, and potential application of this novel chemical entity.
Molecular Structure and Identification
Ethyl 7-sulfamoylheptanoate is a bifunctional organic molecule characterized by a seven-carbon aliphatic chain. At one terminus lies an ethyl ester, and at the other, a primary sulfonamide (sulfamoyl) group. This unique combination of a relatively nonpolar carbon chain with two distinct polar functional groups suggests a molecule with interesting solubility and reactivity profiles.
Caption: Proposed Synthetic Workflow for Ethyl 7-sulfamoylheptanoate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 7-azidoheptanoate
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Rationale: The conversion of the alkyl bromide to an azide is a standard and efficient nucleophilic substitution reaction (S(_N)2). The azide functional group is an excellent precursor to an amine.
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Procedure:
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To a solution of Ethyl 7-bromoheptanoate (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add sodium azide (NaN₃, 1.5 eq).
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Heat the reaction mixture to 80 °C and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into water.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude Ethyl 7-azidoheptanoate, which can often be used in the next step without further purification.
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Step 2: Synthesis of Ethyl 7-aminoheptanoate
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Rationale: The reduction of the azide to a primary amine can be achieved through several methods. Catalytic hydrogenation is a clean and effective method.
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Procedure:
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Dissolve Ethyl 7-azidoheptanoate (1.0 eq) in ethanol (10 mL/mmol).
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Add Palladium on carbon (10% Pd/C, 0.05 eq) to the solution.
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Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.
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Monitor the reaction by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain Ethyl 7-aminoheptanoate.
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Step 3: Synthesis of Ethyl 7-(chlorosulfonyl)heptanoate
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Rationale: The conversion of the primary amine to a sulfonyl chloride can be achieved by reaction with sulfuryl chloride.
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Procedure:
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Dissolve Ethyl 7-aminoheptanoate (1.0 eq) in acetic anhydride.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sulfuryl chloride (SO₂Cl₂, 2.0 eq) dropwise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Extract the product with a suitable organic solvent like dichloromethane.
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Wash the organic layer with cold water and brine, dry over Na₂SO₄, and concentrate to yield the crude sulfonyl chloride. This intermediate is typically moisture-sensitive and should be used immediately.
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Step 4: Synthesis of Ethyl 7-sulfamoylheptanoate
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Rationale: The final step involves the reaction of the highly reactive sulfonyl chloride with ammonia to form the stable sulfonamide.
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Procedure:
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Dissolve the crude Ethyl 7-(chlorosulfonyl)heptanoate from the previous step in a solvent such as tetrahydrofuran (THF).
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Cool the solution to 0 °C.
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Add an excess of concentrated aqueous ammonia (NH₄OH) dropwise.
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Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain pure Ethyl 7-sulfamoylheptanoate.
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Potential Applications and Research Directions
The sulfamoyl (-SO₂NH₂) functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antibacterial drugs. The presence of this group in Ethyl 7-sulfamoylheptanoate suggests several avenues for investigation:
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Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group. This compound could be explored as an inhibitor for zinc-containing enzymes, such as carbonic anhydrases or matrix metalloproteinases.
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Antibacterial Agents: As a structural analog of sulfa drugs, it could be screened for antimicrobial activity.
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Chemical Probe Development: The long alkyl chain provides a scaffold that could be further functionalized, for instance, by attaching fluorescent tags or biotin, to create chemical probes for studying biological systems.
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Intermediate in Organic Synthesis: This molecule could serve as a valuable building block for the synthesis of more complex molecules, where the ester or the sulfonamide can be selectively modified.
Conclusion
While Ethyl 7-sulfamoylheptanoate remains an uncharacterized entity in the chemical literature, this guide provides a comprehensive theoretical framework for its study. By leveraging data from analogous compounds, we have projected its key physicochemical properties and outlined a detailed, plausible synthetic route. The proposed applications, rooted in the established roles of its constituent functional groups, offer a starting point for future research and development. It is our hope that this guide will catalyze the exploration of this and other novel molecules, expanding the toolkit available to chemists and drug discovery professionals.
References
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